Roxarsone

Content Navigation

CAS Number

Product Name

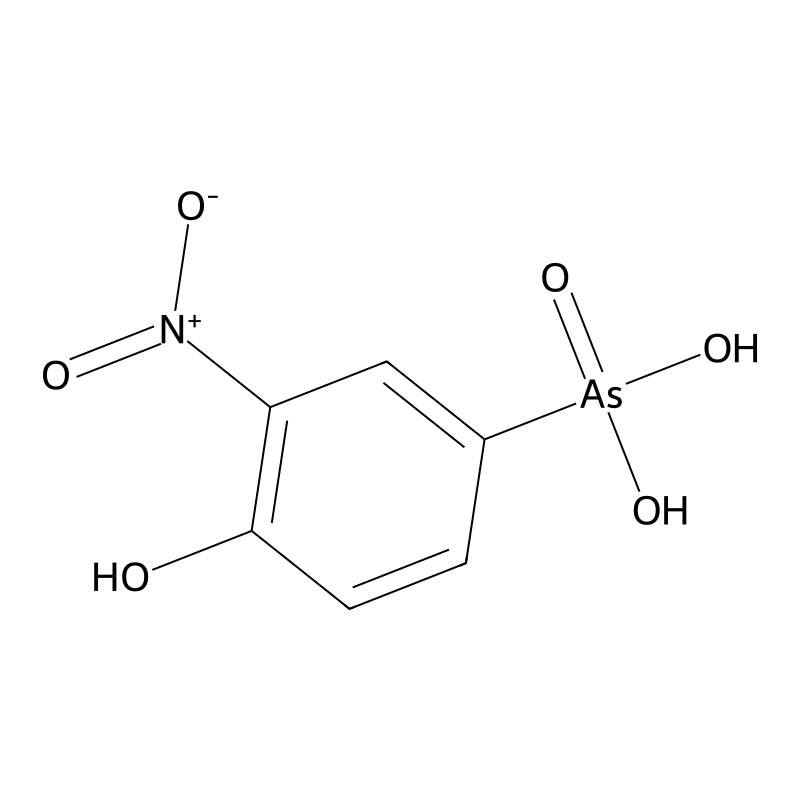

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids.

Synonyms

Canonical SMILES

Mode of action:

Roxarsone, an organic arsenic compound, was historically used as a feed additive in poultry production. Research suggests it may have had several effects:

- Anticoccidial activity: Some studies indicate roxarsone may have inhibited the growth and development of coccidia, a parasite that can cause coccidiosis in poultry []. However, the exact mechanism of action remains unclear.

- Growth promotion: Research has explored the possibility that roxarsone might improve feed efficiency and weight gain in poultry []. The proposed mechanisms include altering gut microbiota or influencing nutrient metabolism, but the evidence is not conclusive.

Research on efficacy:

- The effectiveness of roxarsone as an anticoccidial has been debated. While some studies reported a benefit [], others found limited or no effect on coccidiosis prevention [].

- Studies on the growth-promoting effects of roxarsone have also yielded mixed results. Some research suggests a potential positive impact on weight gain [], while others found no significant difference compared to control groups [].

Environmental impact:

- Research has raised concerns about the environmental impact of roxarsone use. Studies have shown that a portion of the arsenic in roxarsone is not metabolized by poultry and is excreted in manure. This can lead to arsenic contamination in soil and water sources if manure is not properly managed.

Roxarsone, chemically known as 3-nitro-4-hydroxybenzene arsonic acid, is an organoarsenic compound primarily used in the poultry industry as a feed additive. Its primary functions include promoting weight gain, improving feed efficiency, and serving as a coccidiostat to prevent intestinal infections caused by coccidia in poultry. Roxarsone was approved for use in several countries, including the United States, Canada, and Australia, but its application has faced significant scrutiny due to health concerns related to arsenic contamination in food products. As of 2013, its use has been banned in many regions due to potential carcinogenic risks associated with inorganic arsenic formation from its degradation products .

The exact mechanism of roxarsone's growth promotion effect is not fully understood. However, it's believed to be related to its impact on gut microbiota and nutrient absorption in chickens [].

For coccidiosis prevention, roxarsone disrupts the lifecycle of coccidian parasites by interfering with their energy metabolism and interrupting their reproduction [].

The use of roxarsone in poultry production has raised concerns about safety for both human consumers and the environment:

Roxarsone undergoes various chemical transformations, particularly in anaerobic environments. One notable reaction is its reduction to 4-hydroxy-3-aminophenylarsonic acid (HAPA), which can occur rapidly in the absence of oxygen. This transformation is facilitated by microorganisms present in anaerobic sludge and swine waste . In addition to microbial reduction, roxarsone can also undergo photolysis and chemical degradation processes. For instance, it can be oxidized to arsenate (As(V)) through reactions with metal ions like ferrate and manganese . The degradation pathways often lead to the formation of more toxic arsenic species such as arsenite (As(III)), which poses significant environmental and health risks .

The biological activity of roxarsone is closely linked to its toxicity profile. While roxarsone itself exhibits moderate toxicity, its metabolites, particularly HAPA, can be significantly more toxic under certain conditions. Research indicates that both roxarsone and HAPA inhibit methanogenic microorganisms, which are crucial for anaerobic digestion processes. The inhibitory effects are concentration-dependent and increase with exposure time, highlighting the potential for environmental disruption if roxarsone is released into ecosystems . Additionally, studies have shown that roxarsone can promote glycolysis and angiogenesis in certain cell types, indicating a possible role in tumor growth enhancement .

Roxarsone was first synthesized through a process involving the nitration and diazotization of arsanilic acid in the early 20th century. The synthesis typically involves the following steps:

- Nitration: Arsanilic acid is treated with nitric acid to introduce a nitro group.

- Diazotization: The resulting compound undergoes diazotization to form an intermediate.

- Coupling: This intermediate is then coupled with a hydroxylated aromatic compound to produce roxarsone.

This method allows for the controlled introduction of functional groups necessary for the compound's efficacy as a feed additive .

Roxarsone has been primarily utilized in animal husbandry as a growth promoter and disease preventative. Its applications include:

- Poultry Feed Additive: Enhances weight gain and feed efficiency.

- Coccidiostat: Prevents coccidiosis in poultry.

- Research Tool: Used in studies investigating arsenic toxicity and microbial interactions .

Despite its historical utility, regulatory actions have curtailed its use due to health concerns regarding arsenic contamination in food products.

Roxarsone shares structural similarities with several other organoarsenic compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Arsanilic Acid | C6H8N2O3S | Precursor to roxarsone; used historically as an antibiotic. |

| Nitarsone | C6H6AsN | Another feed additive; less commonly used than roxarsone. |

| Carbarsone | C6H6AsO4 | Used similarly but has different regulatory status and applications. |

| Phenylarsonic Acid | C6H5As(OH)2 | Parent compound for many organoarsenic derivatives; used in various studies. |

Roxarsone's unique nitro group distinguishes it from these compounds, influencing both its biological activity and regulatory scrutiny.

Industrial Synthesis Routes

Nitration of p-Hydroxyphenylarsonic Acid

The nitration of p-hydroxyphenylarsonic acid represents one of the most straightforward and widely employed industrial synthesis routes for roxarsone production [1] [2]. This method begins with p-hydroxyphenylarsonic acid as the starting material and employs mixed acid nitration to introduce the nitro group at the 3-position of the benzene ring.

The process involves dissolving p-hydroxyphenylarsonic acid (110 grams) in concentrated sulfuric acid (397 milliliters) followed by careful cooling to 0°C [1]. A mixed acid solution containing 23% sulfuric acid, 44% nitric acid, and the remainder water (150.9 grams total) is then added dropwise while maintaining the temperature below 18°C [1]. The reaction mixture is maintained at 20°C for 2 hours after complete addition of the mixed acid.

The nitration mechanism proceeds through electrophilic aromatic substitution, where the nitronium ion (NO2+) generated from the mixed acid system attacks the aromatic ring at the position ortho to the hydroxyl group [2]. The hydroxyl group serves as an activating group, directing the nitration to the ortho position through resonance stabilization of the intermediate carbocation.

Following the nitration reaction, the mixture is poured into ice water, filtered, and washed to neutrality [1]. The crude product undergoes purification through dissolution in deionized water, treatment with activated carbon for decolorization, and hot filtration. The filtrate is allowed to stand for two days, during which crystals precipitate. After filtration and vacuum drying, this method yields 102.9 grams of product with a melting point of 300-302°C, representing a yield of 78.2% [1].

Diazotization of 3-Nitro-4-Hydroxyaniline

The diazotization route utilizing 3-nitro-4-hydroxyaniline as the starting material offers another highly effective industrial synthesis pathway [2] [3]. This method involves the formation of a diazonium salt intermediate followed by replacement with arsenic-containing groups through the Sandmeyer-type reaction mechanism.

The process begins with the preparation of the diazonium salt by treating 3-nitro-4-hydroxyaniline with sodium nitrite in acidic conditions [2]. The aniline compound is first dissolved in hydrochloric acid solution and cooled to 0-5°C. A solution of sodium nitrite in water is then added slowly with thorough stirring while maintaining the temperature below 10°C [2].

The diazotization reaction proceeds through the formation of nitrous acid (HNO2) from sodium nitrite and hydrochloric acid, which subsequently reacts with the amino group to form the diazonium chloride intermediate [3]. The stability of this intermediate is crucial for the success of the subsequent arsenic replacement reaction.

For the arsenic replacement step, arsenic trioxide (As2O3) is dissolved in sodium hydroxide solution to form sodium arsenite [2]. Copper sulfate solution is added as a catalyst, typically in trace amounts. The diazonium salt solution is then slowly added to the sodium arsenite solution while maintaining the temperature below 10°C [2]. The copper catalyst facilitates the replacement of the diazonium group with the arsonic acid functionality through a radical mechanism similar to the Sandmeyer reaction.

The reaction mixture is subsequently acidified with dilute hydrochloric acid, filtered, and the filtrate is neutralized and concentrated under vacuum [2]. Treatment with activated carbon for decolorization followed by hot filtration and overnight crystallization yields the crude product. Recrystallization from water with dilute hydrochloric acid acidification and overnight cooling at 10°C produces the purified roxarsone with a yield of 78.1% [2].

Arsenication and Nitration of Phenol

The arsenication and nitration of phenol represents a direct synthetic approach that builds the complete roxarsone structure from simple starting materials [1]. This method involves two sequential steps: first the introduction of the arsonic acid group onto the phenol ring, followed by nitration to install the nitro functionality.

The arsenication step typically employs phenol as the starting material with arsenic trioxide under high-temperature conditions [2]. The process requires temperatures in the range of 165-180°C to facilitate the electrophilic aromatic substitution of arsenic onto the phenol ring [2]. The reaction mechanism involves the formation of arsenic acid intermediates that subsequently attack the activated phenol ring.

The high-temperature arsenication proceeds through the generation of arsenic acid species from arsenic trioxide, either through reaction with hydrogen peroxide or nitric acid [2]. The resulting arsenic acid solution reacts with phenol at elevated temperatures to form p-hydroxyphenylarsonic acid as an intermediate product. This intermediate is then subjected to purification involving alkaline layering with sodium hydroxide, acidification with hydrochloric acid, hydrolysis at 100-105°C, and crystallization procedures [2].

The nitration step follows the procedures outlined in section 3.1.1, where the p-hydroxyphenylarsonic acid intermediate is treated with mixed acid under controlled temperature conditions to introduce the nitro group at the 3-position. The overall process from phenol to roxarsone involves multiple purification steps and careful temperature control throughout both major reaction stages.

Alternative Synthesis Pathways

p-Hydroxyaniline Route

The p-hydroxyaniline route provides an alternative pathway that combines diazotization chemistry with arsenic substitution reactions [1]. This method starts with p-aminophenol (p-hydroxyaniline) and involves diazotization followed by arsenic replacement and subsequent nitration.

The process begins with the conversion of p-aminophenol to its corresponding diazonium salt using sodium nitrite in acidic conditions [1]. The procedure involves adding 109.5 grams of p-aminophenol and 135.5 grams of industrial hydrochloric acid to a reactor and stirring at room temperature to achieve complete salt formation. The mixture is cooled to 0°C, and 30% sodium nitrite solution is added dropwise to generate the diazonium salt solution while maintaining the temperature below 5°C [1].

The diazotization endpoint is monitored using starch-potassium iodide test paper to ensure complete conversion [1]. The formation of the diazonium salt is critical for the subsequent arsenic replacement reaction, as incomplete diazotization leads to reduced yields and impurities in the final product.

For the arsenic replacement step, arsenic trioxide (98.9 grams) and 30% sodium carbonate solution are heated and stirred in the reactor until complete dissolution, followed by boiling for 0.5 hours [1]. The mixture is cooled to 10°C, and copper sulfate solution is added as a catalyst before slowly adding the diazonium salt solution to the sodium arsenite solution. The temperature is controlled to not exceed 10°C during this critical step [1].

Following arsenic substitution, the reaction mixture is acidified with dilute hydrochloric acid and filtered. The filtrate is neutralized, concentrated under vacuum, treated with activated carbon for decolorization, and filtered while hot [1]. Overnight standing allows crystal precipitation, yielding 171.8 grams of p-hydroxyphenylarsonic acid with a melting point of 172-174°C and a yield of 78.1% [1].

The final nitration step involves treating the p-hydroxyphenylarsonic acid with mixed acid under the conditions described in section 3.1.1 to produce roxarsone with an overall yield of 78.2% [1].

p-Aminophenylarsonic Acid Method

The p-aminophenylarsonic acid method utilizes arsanilic acid (p-aminophenylarsonic acid) as the starting material and involves diazotization followed by hydroxylation and nitration steps [2] [4]. This approach leverages the readily available arsanilic acid, which can be synthesized from aniline and arsenic acid through established procedures.

Arsanilic acid synthesis involves the high-temperature reaction of aniline with arsenic acid [4]. The process requires 372.5 grams of aniline and 342.0 grams of 83% arsenic acid, with the arsenic acid being added over 75 minutes while maintaining the temperature at 147-150°C [4]. The reaction mixture is stirred for an additional 8 hours at 149-153°C while continuously removing water by distillation [4].

The reaction mechanism involves electrophilic aromatic substitution where the arsenic acid attacks the para position of aniline, facilitated by the electron-donating amino group [4]. The high temperature promotes the condensation reaction while water removal drives the equilibrium toward product formation.

Following synthesis, the arsanilic acid undergoes purification involving alkaline treatment with sodium hydroxide, acidification, hydrolysis, and multiple crystallization steps [4]. The purified arsanilic acid serves as the starting material for roxarsone synthesis through a multi-step process involving diazotization, hydroxylation, and nitration.

The diazotization of arsanilic acid is performed using nitric acid and sodium nitrite under controlled temperature conditions [2]. The process involves adding 0.85-1 liter of nitric acid and 0.135-0.158 kilograms of sodium nitrite to 1 kilogram of arsanilic acid, with diazotization conducted at 0-10°C [2]. The resulting diazonium salt undergoes hydrolysis and nitration with initial temperatures of 55-75°C maintained for 1 hour, followed by heating to 95-115°C [2].

This method provides a pathway to roxarsone but involves multiple steps and intermediate purifications, making it less attractive for large-scale industrial production compared to the more direct routes previously described.

Process Optimization and Yield Considerations

Industrial production of roxarsone requires careful optimization of multiple process parameters to achieve consistent high yields, product purity, and economic viability [1] [2]. The key factors influencing process efficiency include reaction temperature control, pH management, catalyst selection, raw material quality, reaction timing, solvent systems, and crystallization procedures.

Temperature control represents the most critical optimization parameter across all synthesis routes [1] [2]. For nitration reactions, maintaining temperatures between 0-18°C prevents uncontrolled exothermic reactions that can lead to product decomposition and formation of unwanted byproducts [1]. The mixed acid nitration of p-hydroxyphenylarsonic acid requires particularly careful temperature management, as temperatures exceeding 18°C result in decreased selectivity and formation of polynitrated products [1].

Diazotization reactions similarly demand precise temperature control, typically maintained between 0-10°C to ensure diazonium salt stability [2]. Higher temperatures promote decomposition of the diazonium intermediate, leading to reduced yields and formation of phenolic byproducts through hydrolysis pathways [3].

pH control plays an essential role in diazotization reactions, where the formation and stability of diazonium salts depend on maintaining appropriate acidity levels [2] [3]. The optimal pH range of 4-7 provides sufficient acidity for nitrous acid formation while preventing excessive diazonium salt decomposition [2]. Buffering systems or careful acid addition procedures help maintain the desired pH throughout the reaction.

Catalyst selection significantly impacts conversion efficiency, particularly in Sandmeyer-type reactions where copper salts facilitate the replacement of diazonium groups with arsenic functionalities [2] [3]. Copper(I) salts, particularly copper sulfate in combination with reducing agents, provide optimal catalytic activity for these transformations [2]. The catalyst concentration requires optimization, as insufficient catalyst leads to incomplete conversion while excess catalyst can promote side reactions.

Raw material quality affects both yield and final product purity [4]. High-purity arsenic compounds, particularly arsenic trioxide and arsenic acid, are essential for achieving consistent results and minimizing impurities in the final product [4]. The use of technical-grade reagents often introduces metal contaminants that can interfere with the reaction mechanisms and require additional purification steps.

Reaction timing optimization prevents product decomposition while ensuring complete conversion [1] [2]. Nitration reactions typically require 2-8 hours depending on the specific route and conditions [1]. Extended reaction times can lead to over-nitration or product degradation, while insufficient time results in incomplete conversion [1].

Solvent choice influences reaction pathways and product isolation [5]. Aqueous systems are generally preferred for diazotization and arsenic substitution reactions due to the ionic nature of the intermediates [2]. However, solvent selection must consider the solubility of starting materials and products, as well as the ease of product isolation and purification.

Crystallization methodology determines final product purity and yield recovery [1] [2]. Controlled cooling rates, appropriate solvent selection for recrystallization, and multiple crystallization steps help achieve pharmaceutical-grade purity [1]. The use of activated carbon treatment during crystallization removes colored impurities and improves product appearance [1].

Process integration considerations involve optimizing the overall synthetic sequence to minimize intermediate isolation steps and reduce production costs [1]. The most efficient industrial routes integrate multiple reaction steps with minimal intermediate purification, as demonstrated in the phenol arsenication and nitration route [1].

Scale-up optimization requires consideration of heat transfer, mixing efficiency, and safety factors that become increasingly important at industrial scales [2]. The exothermic nature of nitration reactions demands robust temperature control systems and appropriate reactor design for safe operation [1].

Quality control measures throughout the production process ensure consistent product specifications [1] [2]. Regular monitoring of intermediate purity, reaction conversion, and final product analysis helps maintain process control and identify optimization opportunities [1].

Purity

Physical Description

Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline]

Solid

Color/Form

Pale-yellow crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

300 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 92 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 92 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

4-WK-OLD CHICKENS FED DAILY RATION WITH 50 PPM ROXARSONE & SACRIFICIED. PPM ARSENIC IN CONTROLS: KIDNEY 0.05, LIVER 0.08, MUSCLE 0.02, SKIN 0.02; ARSENIC IN TREATED ANIMALS KILLED ON 70TH DAY: KIDNEY 0.64, LIVER 1.26, MUSCLE 0.04, SKIN 0.05.

IT IS ESTABLISHED THAT ARSANILIC ACID & ACETYLARSONIC ACID ARE EXCRETED UNCHANGED BY CHICKENS. SIMILAR RESULTS WERE OBTAINED IN STUDIES WITH 3-NITRO-4-HYDROXYBENZENEARSONIC ACID IN CHICKENS.

There are only a few reports on the excretion of arsenic in the milk of animals. The arsenic level in cow's milk did not incr with the blood concn when the cows were fed methylarsonic acid or dimethylarsinic acid... . However, the milk arsenic levels did incr when cows were fed arsanilic acid or 3-nitro-4-hydroxyphenylarsonic acid (1.6-3.2 mg As/kg bw)... .

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

Prepd by treating sodium p-hydroxyphenylarsonate with mixt of nitric and sulfuric acids @ 0 °C: Benda, Bertheim, Ber 44, 3446 (1911); German patent 224,953, CA 5, 156 (1911).

Phenol + arsenic trioxide (reaction/nitration)

General Manufacturing Information

FORMS MONO-, DI-, & TRISODIUM SALTS.

APPLICATIONS (VET): DO NOT ADMIN TO DUCKS, GEESE, LAYING HENS, OR DOGS. ... ITS SAFE USE DEMANDS ADEQUATE WATER INTAKE & NO OTHER SOURCES OF ARSENIC. INCOORDINATION, RICKETS-LIKE APPEARANCE, & PARALYSIS CAN OCCUR UNDER THESE CONDITIONS.

APPLICATIONS (VET): FOR MANY YEARS IT HAD BEEN OTC FAVORITE FOR WATER MEDICATION OF CECAL COCCIDIOSIS IN CHICKS. OF VALUE IN IMPROVING PIGMENTATION IN CHICKENS & TURKEYS.

IS RECOMMENDED @ 25-50 PPM FOR CHICKENS & TURKEYS & @ 25-75 PPM FOR SWINE FOR IMPROVING WT GAIN & FEED EFFICIENCY. IT IS ALSO RECOMMENDED @ LEVEL OF 200 PPM FOR 5 DAYS FOR CONTROL OF SWINE DYSENTERY.

Analytic Laboratory Methods

Dates

Multi-walled carbon nanotubes facilitated Roxarsone elimination in SR-AOPs by accelerating electron transfer in modified electrolytic manganese residue and forming surface activated-complexes

Mengke Li, Zhiguo He, Hui Zhong, Liang Hu, Wei SunPMID: 34058487 DOI: 10.1016/j.watres.2021.117266

Abstract

A novel catalyst (MT/EMR) used for SR-AOPs with high removal efficiency toward roxarsone (ROX) (90.96% within 60 min) was prepared for the first time by ball milling multi-walled carbon nanotubes (MWCNTs) with electrolytic manganese residue (EMR). The incorporation of MWCNTs could improve the adsorption capacity and accelerate the transformation of metals in EMR with partial mass loss to facilitate the PDS activation. Additionally, pH test, quenching experiment and electrochemical test verified a two-electron pathway involving surface activated-complex contributed to the directly ROX oxidization. Benefit from the introduction of MWCNTs, the degradation rate (k) of catalytic reaction was increased by 10.1 times compared with that of single-EMR. Additionally, the M-O-C (M=Fe or Mn) bonds in MT/EMR making the catalyst more stable than EMR. This work provided a novel and effective strategy to establish waste solid-based catalysts for green preparation and expanded the adsorption-oxidation technology to solve the problem of organoarsenic pollution.

Selective solid-phase extraction of four phenylarsonic compounds from feeds, edible chicken and pork with tailoring imprinted polymer

Zhaozhou Li, Xiujin Chen, Xiwen Zhang, Yao Wang, Daomin Li, Hongli Gao, Xu DuanPMID: 33484954 DOI: 10.1016/j.foodchem.2021.129054

Abstract

The novel molecularly imprinted microspheres for four phenylarsonic compounds have been firstly prepared with the reversible addition-fragmentation chain transfer polymerization in a suspension system. The resulting polymeric microspheres were characterized by infrared spectrum, scanning electron microscope and differential scanning calorimetry. With serial adsorption experiments, the polymeric microspheres showed highly specific molecular recognition, fast mass transfer rate and robust adsorption of the substrates. Then, the imprinted polymer was used as the solid-phase extraction adsorbent to extract the phenylarsonic compounds from the feeds, edible chicken and pork. The cartridge was washed with 2 mL ethyl acetate and eluted with 3 mL of methanol- acetic acid (90:10, v/v). The recoveries of the molecularly imprinted solid-phase extraction (MISPE) column ranged from 83.4% to 95.1%. This work provided a versatile approach for the specific extraction of the organoarsenic compounds from complicated matrices and exhibited a bright future for the application of MISPE column.NemA Catalyzes Trivalent Organoarsenical Oxidation and Is Regulated by the Trivalent Organoarsenical-Selective Transcriptional Repressor NemR

Kaixiang Shi, Manohar Radhakrishnan, Xingli Dai, Barry P Rosen, Gejiao WangPMID: 33851826 DOI: 10.1021/acs.est.1c00574

Abstract

Synthetic aromatic arsenicals such as roxarsone (Rox(V)) and nitarsone (Nit(V)) have been used as animal growth enhancers and herbicides. Microbes contribute to redox cycling between the relatively less toxic pentavalent and highly toxic trivalent arsenicals. In this study, we report the identification ofoperon from

. Z1 and show that it is involved in trivalent organoarsenical oxidation. Expression of

is induced by chromate (Cr(VI)), Rox(III), and Nit(III). Heterologous expression of NemA in

confers resistance to Cr(VI), methylarsenite (MAs(III)), Rox(III), and Nit(III). Purified NemA catalyzes simultaneous Cr(VI) reduction and MAs(III)/Rox(III)/Nit(III) oxidation, and oxidation was enhanced in the presence of Cr(VI). The results of electrophoretic mobility shift assays and fluorescence assays demonstrate that the transcriptional repressor, NemR, binds to either Rox(III) or Nit(III). NemR has three conserved cysteine residues, Cys21, Cys106, and Cys116. Mutation of any of the three resulted in loss of response to Rox(III)/Nit(III), indicating that they form an Rox(III)/Nit(III) binding site. These results show that NemA is a novel trivalent organoarsenical oxidase that is regulated by the trivalent organoarsenical-selective repressor NemR. This discovery expands our knowledge of the molecular mechanisms of organoarsenical oxidation and provides a basis for studying the redox coupling of environmental toxic compounds.

Efficient Degradation of Organoarsenic by UV/Chlorine Treatment: Kinetics, Mechanism, Enhanced Arsenic Removal, and Cytotoxicity

Tao Yang, Sisi Wu, Chunping Liu, Yulei Liu, Haochen Zhang, Haijun Cheng, Lu Wang, Lin Guo, Yuying Li, Minchao Liu, Jun MaPMID: 33435681 DOI: 10.1021/acs.est.0c05084

Abstract

Roxarsone (ROX) has been widely used as an organoarsenic additive in animal feeding operations and poses a risk to the environment. Here, we first report the efficient degradation of ROX by UV/chlorine, where the kinetics, removal of total arsenic (As), and cytotoxicity were investigated. The kinetics study presented that reactive chlorine species (RCS) and HOwere the dominant species to react with ROX. Furthermore, the degradation rate of ROX can reach the maximum value at pH 7.5 due to the formation of more RCS. The degradation of ROX was affected by the amount of chlorine, pH, and water matrix. Through product analysis and Gauss theoretical calculation, two possible ROX degradation pathways were proposed. The free radicals attacked the As-C bond of ROX and resulted in releasing arsenate (As(V)). It was the reason that for an enhancement of the removal of total As by ferrous appeared after UV/chlorine, and over 98% of the total As was removed. In addition, cytotoxicity studies indicated that the cytotoxicity significantly enhanced during the degradation of ROX by UV/chlorine. However, by combination of UV/chlorine and adsorption, cytotoxicity can be greatly eliminated, probably due to the removal of As(V) and chlorinated products. These results further demonstrated that UV/chlorine treatment could be an effective method for the control of the potential environmental risks posed by organoarsenic.

Study on the remediation of tetracycline antibiotics and roxarsone contaminated soil

Lu Zhan, Zhiwen Xia, Zhenming Xu, Bing XiePMID: 33360583 DOI: 10.1016/j.envpol.2020.116312

Abstract

Antibiotics are commonly used in livestock and poultry breeding along with organic arsenic. Through long-term accumulation, they can enter into the surrounding soil through various pathways and contaminate the soil. In this paper, tetracycline antibiotics (TCs) and roxarsone (ROX) contaminated soil were used as the representatives of the two kinds of veterinary drugs contaminated soil, respectively, to study the thermal desorption behavior and arsenic stabilization process. Different parameters like heating temperatures, heat duration, stabilizer type and dosage were optimized for effective removal of TCs and ROX. Furthermore, TCs and ROX removal path and ROX stabilization mechanism were explored. Results of the study showed that over 98% of tetracycline antibiotics and roxarsone were effectively removed at 300 °C for 60 min. The heat treatment process of TCs contaminated soil was controlled by the first-order kinetics. Based on the detection of degradation products and thermogravimetric analysis, the possible thermal degradation path of TCs and ROX was proposed. Addition of FeSO.7H

O (10% by weight) as stabilizer during the heat treatment process yielded 96.7% stabilization rate. Through the analysis of arsenic fractions, valence and the characterization of soil samples collected after the heat treatment, mechanism of arsenic stabilization in ROX was explored. The results show that thermal treatment combined with chemical stabilization technology can not only degrade TCs and ROX efficiently and completely, but also convert organic arsenic into inorganic state, which is conducive to better stabilization, and finally achieve effective and safe remediation of this kind of contaminated soil.

Enhancing Roxarsone Degradation and

Rui Tang, Henning Prommer, Shoujun Yuan, Wei Wang, Jing Sun, James Jamieson, Zhen-Hu HuPMID: 33301302 DOI: 10.1021/acs.est.0c06781

Abstract

Roxarsone (ROX) is widely used in animal farms, thereby producing organoarsenic-bearing manure/wastewater. ROX cannot be completely degraded and nor can its arsenical metabolites be effectively immobilized during anaerobic digestion, potentially causing arsenic contamination upon discharge to the environment. Herein, we designed and tested a sulfate-mediated bioelectrochemical system (BES) to enhance ROX degradation andimmobilization of the released inorganic arsenic. Using our BES (0.5 V voltage and 350 μM sulfate), ROX and its metabolite, 4-hydroxy-3-amino-phenylarsonic acid (HAPA), were completely degraded within 13-22 days. In contrast, the degradation efficiency of ROX and HAPA was <85% during 32-day anaerobic digestion. In a sulfate-mediated BES, 75.0-83.2% of the total arsenic was immobilized in the sludge, significantly more compared to the anaerobic digestion (34.1-57.3%). Our results demonstrate that the combination of sulfate amendment and voltage application exerted a synergetic effect on enhancing HAPA degradation and sulfide-driven arsenic precipitation. This finding was further verified using real swine wastewater. A double-cell BES experiment indicated that As(V) and sulfate were transported from the anode to the cathode chamber and coprecipitated as crystalline alacranite in the cathode chamber. These findings suggest that the sulfate-mediated BES is a promising technique for enhanced arsenic decontamination of organoarsenic-bearing manure/wastewater.

Anaerobic biotransformation of roxarsone regulated by sulfate: Degradation, arsenic accumulation and volatilization

Rui Tang, Guangxue Wu, Zhengbo Yue, Wei Wang, Xinmin Zhan, Zhen-Hu HuPMID: 33254639 DOI: 10.1016/j.envpol.2020.115602

Abstract

Roxarsone, an extensively used organoarsenical feed additive, is often pooled in livestock wastewater. Sulfate exists ubiquitously in livestock wastewater and is capable for arsenic remediation. However, little is known about impacts of sulfate on roxarsone biotransformation during anaerobic digestion of livestock wastewater. In this study, the biodegradation of 5.0 mg Lroxarsone, and the accumulation and volatilization of the generated arsenical metabolites in a sulfate-spiked upflow anaerobic granular blanket reactor were investigated. Based on the analysis of degradation products, the nitro and arsenate groups of roxarsone were successively reduced to amino and arsenite groups before the C-As bond cleavage. Effluent arsenic concentration was ∼0.75 mg L

, of which 82.9-98.5% were organoarsenicals. The maximum arsenic volatilization rate reached 32.6 μg-As kg

-VS d

. Adding 5.0 mg L

sulfate enabled 66.7% and 45.9% decrease in inorganic arsenic concentration and arsenic volatilization rate, respectively. Arsenic content in the anaerobic granular sludge (AGS) was accumulated to 1250 mg kg

within 420 days. Based on the results of FESEM-EDS and XPS, sulfate addition induced arsenic precipitation in the AGS through the formation of orpiment. Arsenic in the effluent, biogas and AGS accounted for 52.9%, 0.01% and 47.1% of the influent arsenic when the reactor operated stably. The findings from this study suggest that sulfate has effectively regulatory effects on arsenic immobilization and volatilization during anaerobic digestion of organoarsenic-contaminated livestock wastewater.

Molecular density regulating electron transfer efficiency of S. oneidensis MR-1 mediated roxarsone biotransformation

Gang Wang, Neng Han, Li Liu, Zhengchen Ke, Baoguo Li, Guowei ChenPMID: 32443212 DOI: 10.1016/j.envpol.2020.114370

Abstract

Efficient extracellular electron transport is a key for sufficient bioremediation of organoarsenic pollutants such as 4-hydroxy-3-nitrobenzenearsonic acid (roxarsone). The related apparent kinetics characteristics are essential for engineering practice of bioremediation activities and for full understanding the environmental fate of roxarsone, yet remains poorly understood. We report, to our knowledge, the first study of the electron transfer characteristics between roxarsone and participating S. oneidensis MR-1. The electron transfer rate during roxarsone biotransformation was estimated up to 3.1 × 10electrons/cell/s, with its value being clearly associated with the apparent roxarsone concentration. Lowing roxarsone concentration extended the average separation distance between cells and neighboring roxarsone molecules and thereby augmented electric resistance as well as extended cell movement for foraging, thus reduced electron transfer rate. In addition, the presence of roxarsone significantly stimulated population growth of S. oneidensis MR-1 with nearly doubled maximum specific growth rate, albeit with clearly increased lag time, as compared with that of none-roxarsone scenario. These findings provide, at the first time, basic biostoichiometry of S. oneidensis MR-1 induced roxarsone biotransformation, which may shed lights for full understanding of roxarsone transformation process in waste treatment systems that are necessary for engineering practice and/or environmental risks assessment.

Organoarsenic conversion to As(III) in subcritical hydrothermal reaction of livestock manure

Shaojie Zhou, Hua Shang, Jiewen Luo, Minghao Shen, Qi Wang, Shicheng Zhang, Xiangdong ZhuPMID: 32763770 DOI: 10.1016/j.jhazmat.2020.123571

Abstract

Liquid phase produced by the subcritical hydrothermal liquefaction (HTL) of livestock manure is extensively used in agronomic and environmental applications, but the potential risks caused by inherent pollutants (e.g., roxarsone, ROX) of the livestock manure have not been considered. This study shows that less toxic ROX is completely converted into highly toxic As(III) and As(V) in the HTL reaction with temperature more than 240 °C. Moreover, more than 81.5% of As is distributed in the liquid phase generated by the livestock manure HTL reaction. Notably, the hydrothermal products of livestock manure facilitate the conversion of As(V) to As(III). The resulting hydrochar and aldehydes act as electron donors for As(V) reduction, thus resulting in the formation of As(III). Furthermore, the dissociated As promotes the depolymerization and deoxygenation of the macromolecular compounds to produce more small oxygen-containing compounds such as aldehydes, further boosting the As(V) reduction to As(III). These results indicate that the liquid phase of the livestock manure has potential risks in applications as a fertilizer. Such findings have substantial implications in biomass utilization and redox reactions of envirotechnical and biogeochemical relevance.The Pseudomonas putida NfnB nitroreductase confers resistance to roxarsone

Jian Chen, Barry P RosenPMID: 32810805 DOI: 10.1016/j.scitotenv.2020.141339